molecular formula C7H6BrClO B128993 3-Bromo-4-chloroanisole CAS No. 2732-80-1

3-Bromo-4-chloroanisole

Cat. No.: B128993
CAS No.: 2732-80-1
M. Wt: 221.48 g/mol
InChI Key: SQHMXVXKKCXIGN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroanisole (CAS 2732-80-1) is a halogenated aromatic ether with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol . Its IUPAC name is 2-bromo-1-chloro-4-methoxybenzene, and its SMILES notation is COC₁=CC(Br)=C(Cl)C=C₁, indicating substitution at the 3-bromo and 4-chloro positions relative to the methoxy group. This compound is primarily used in research settings, available commercially in 1 g and 5 g quantities, and requires storage at room temperature .

Preparation Methods

3-Bromo-4-chloroanisole can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of anisole. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride (FeCl3) and under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

3-Bromo-4-chloroanisole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
3-Bromo-4-chloroanisole is extensively utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of anti-inflammatory and analgesic drugs, where its halogen substituents can enhance biological activity and selectivity for specific targets .

Case Study: Synthesis of Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes. The compound's reactivity facilitates the introduction of various functional groups that are essential for enhancing therapeutic efficacy .

Agrochemical Formulations

Pesticides and Herbicides
In the agrochemical sector, this compound is employed in the formulation of pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these compounds, which are critical for improving crop protection and yield .

Case Study: Herbicide Development
Research indicates that formulations containing this compound demonstrate improved performance against specific pests and weeds, showcasing its potential in sustainable agriculture practices.

Material Science

Specialty Materials
This compound is also significant in material science, particularly in the synthesis of specialty polymers and resins. The unique properties imparted by the bromine and chlorine atoms enhance the mechanical and thermal stability of these materials .

Research Example: Conductive Polymers
Studies have explored the use of this compound in developing conductive polymers for electronic applications. The incorporation of this compound allows for improved conductivity and processing characteristics.

Environmental Chemistry

Pollutant Dynamics
this compound is studied for its environmental behavior, including degradation pathways and pollutant dynamics. Understanding its interactions with biological systems and environmental factors aids in developing remediation strategies for contaminated sites .

Case Study: Degradation Studies
Research has focused on the degradation products of this compound under various environmental conditions, providing insights into its persistence and ecological impact .

Aromatic Compound Synthesis

Building Block for Complex Molecules
The compound serves as a building block in organic synthesis, particularly for creating more complex aromatic compounds used in dyes and pigments. Its ability to undergo substitution reactions makes it valuable for synthesizing a wide range of derivatives .

Application AreaSpecific UsesNotable Findings
PharmaceuticalsIntermediate in drug synthesisAnti-inflammatory agents derived from derivatives
AgrochemicalsFormulation of pesticides/herbicidesEnhanced efficacy against pests
Material ScienceSynthesis of specialty polymersImproved conductivity in electronic applications
Environmental ChemistryStudies on degradation and pollutant dynamicsInsights into ecological impact
Aromatic Compound SynthesisBuilding block for dyes/pigmentsVersatile use in creating complex organic molecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

4-Bromo-3-chloroanisole (CAS 50638-46-5)

  • Molecular Formula : Identical to 3-Bromo-4-chloroanisole (C₇H₆BrClO ) but differs in substitution pattern (bromo at position 4, chloro at position 3).
  • Physical Properties :
    • Boiling Point: 129–132°C
    • Density: 1.6±0.1 g/cm³
    • Refractive Index: 1.556
  • Applications : Used in pharmaceuticals and custom synthesis intermediates .
  • Price : Sold at $4,000 JPY/5g (Kanto Reagents) , comparable to this compound ($10,000 JPY/25g ) .

2-Bromo-4-chloroanisole (CAS 60633-25-2)

  • Molecular Formula : C₇H₆BrClO (same molecular weight).
  • Structural Differences : Bromo at position 2, chloro at position 3.
  • Safety Data: Limited toxicity information; structurally similar isomers may share handling precautions .

Functional Group Variants

2-Bromo-4-chlorobenzaldehyde (CAS 84459-33-6)

  • Molecular Formula : C₇H₄BrClO (MW: 219.46 g/mol).
  • Key Differences : Replaces the methoxy group (-OCH₃) with an aldehyde (-CHO), reducing molecular weight.
  • Applications : Intermediate in organic synthesis .

3-Bromo-4-chlorophenol

  • Molecular Formula : C₆H₄BrClO (MW: 207.46 g/mol).
  • Key Differences : Hydroxyl (-OH) replaces the methoxy group, altering polarity and reactivity .

Physicochemical Properties Comparison

Compound (CAS) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index
This compound (2732-80-1) 221.48 Not reported Not reported Not reported
4-Bromo-3-chloroanisole (50638-46-5) 221.48 129–132 1.6±0.1 1.556
2-Bromo-4-chloroanisole (60633-25-2) 221.48 Not reported Not reported Not reported
2-Bromo-4-chlorobenzaldehyde (84459-33-6) 219.46 Not reported Not reported Not reported

Biological Activity

3-Bromo-4-chloroanisole (C₇H₆BrClO), a halogenated anisole derivative, has garnered interest in various fields due to its unique biological properties and synthetic utility. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

  • Molecular Formula : C₇H₆BrClO
  • Molecular Weight : 221.48 g/mol
  • CAS Number : 2732-80-1

This compound features a methoxy group (-OCH₃) attached to a benzene ring, with bromine at the 3-position and chlorine at the 4-position. This structural arrangement contributes to its reactivity and potential biological activities.

Target Enzymes and Proteins

This compound is believed to inhibit specific enzymes and proteins, although detailed mechanisms remain elusive. Research indicates that its halogen substituents significantly influence its interactions with biological targets, modulating enzyme activity and receptor binding.

Biochemical Pathways

The compound is involved in several biochemical pathways, primarily due to its ability to act as an intermediate in organic synthesis. It can participate in nucleophilic aromatic substitution reactions, leading to the formation of more complex organic molecules. Additionally, it has been shown to interact with various biological molecules, suggesting potential applications in drug design and development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study focused on its effects against various bacterial strains demonstrated significant inhibition rates, suggesting its potential as a scaffold for developing new antimicrobial agents .

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa12100

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal species. Its effectiveness was evaluated using standard antifungal susceptibility tests, revealing promising results that warrant further exploration.

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibition potential of this compound against acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The compound demonstrated a moderate inhibitory effect, indicating possible neuroprotective properties.

  • IC₅₀ Value : 45 µM
  • Comparison Compound : Donepezil (IC₅₀ = 10 µM)

This comparison highlights the compound's potential as a lead structure in developing AChE inhibitors for treating neurodegenerative diseases like Alzheimer's .

Synthesis of Functional Materials

Another research avenue explored the use of this compound in synthesizing novel functional materials for optoelectronic applications. The compound served as a precursor for creating blue-emitting luminophores, demonstrating its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-chloroanisole, and how can high purity (>95%) be ensured?

The synthesis typically involves halogenation and methoxylation of substituted benzene derivatives. For example, 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) can serve as a precursor, undergoing esterification followed by methoxy group introduction via nucleophilic substitution . Purity validation requires high-performance liquid chromatography (HPLC) or gas chromatography (GC), with purity thresholds >95.0% (HLC/GC) as per commercial standards . Critical steps include rigorous solvent drying to avoid hydrolysis and column chromatography for intermediate purification.

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions:

  • ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet near δ 3.8–4.0 ppm.
  • ¹³C NMR : Aromatic carbons adjacent to electronegative groups (Br, Cl) show deshielding (δ 110–130 ppm).
    Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 221.47 (C₇H₆BrClO) . GC-MS is recommended for detecting trace impurities, especially brominated byproducts .

Q. How should researchers handle this compound to ensure safety and compliance with waste protocols?

The compound is classified as hazardous (Category 4-3-III) due to potential toxicity and environmental persistence . Key precautions:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Waste must be segregated and stored in halogen-resistant containers, then transferred to certified waste treatment facilities . Neutralization with alkaline solutions (e.g., NaOH) may reduce reactivity before disposal.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The meta-positioning of Br and Cl creates steric hindrance, reducing accessibility for Suzuki-Miyaura couplings. However, the electron-withdrawing methoxy group activates the aromatic ring for electrophilic substitution at the para position. Computational studies (DFT) can predict regioselectivity, while palladium-catalyzed reactions require bulky ligands (e.g., SPhos) to mitigate steric effects . Kinetic monitoring via HPLC helps optimize reaction conditions .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

Degradation under UV light or aqueous conditions may produce toxic intermediates like 3-bromo-4-chlorophenol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is necessary for detecting low-abundance species. Contradictory data in stability studies often stem from matrix effects (e.g., solvent polarity), requiring method validation via spike-and-recovery experiments .

Q. How can researchers resolve contradictions in reported reaction yields for halogen displacement reactions?

Discrepancies may arise from competing mechanisms (SNAr vs. radical pathways). Systematic variable testing is recommended:

  • Vary temperature (20–100°C) and solvent polarity (DMF vs. THF).
  • Use radical traps (e.g., TEMPO) to identify pathway dominance.
  • Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. NMR integration) .

Q. What strategies improve the stability of this compound in long-term storage?

The compound is sensitive to light and moisture. Stabilization methods include:

  • Storage in amber glass under inert gas (N₂/Ar) at –20°C.
  • Addition of stabilizers (e.g., BHT) to inhibit radical formation.
  • Periodic purity checks via differential scanning calorimetry (DSC) to monitor thermal decomposition thresholds (e.g., mp stability) .

Properties

IUPAC Name

2-bromo-1-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHMXVXKKCXIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639951
Record name 2-Bromo-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-80-1
Record name 3-Bromo-4-chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2732-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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